Oxaquin

Beschreibung

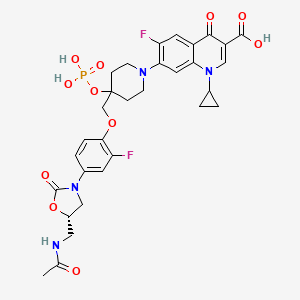

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-phosphonooxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F2N4O11P/c1-17(38)34-13-20-14-37(30(42)47-20)19-4-5-27(24(33)10-19)46-16-31(48-49(43,44)45)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)(H2,43,44,45)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNABRWLVTSGIMU-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F2N4O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790704-50-6 | |

| Record name | MCB-3837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCB-3837 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1221R21ZRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxaquin (Moxifloxacin) on Bacterial DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Oxaquin, a brand name for the fourth-generation fluoroquinolone antibiotic Moxifloxacin, inhibits bacterial DNA gyrase. This document details the biochemical interactions, presents quantitative inhibitory data, and furnishes detailed protocols for key experimental assays.

Introduction: DNA Gyrase as a Prime Antibacterial Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit possesses ATPase functionality.[1] The absence of a homologous enzyme in humans makes DNA gyrase an attractive and selective target for antibacterial agents.

Oxaquin is a brand name for Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic.[2][3][4][5][6] Historically, the first-generation quinolones, such as oxolinic acid, paved the way for the development of this class of inhibitors.[1] Moxifloxacin exhibits potent bactericidal activity by targeting DNA gyrase and topoisomerase IV.[5][7] This guide will focus on its interaction with DNA gyrase.

Mechanism of Action: Poisoning the Enzyme

Moxifloxacin, like other quinolones, functions by inhibiting the catalytic activity of DNA gyrase. The core of its mechanism is the stabilization of a transient intermediate in the enzyme's reaction cycle, known as the "cleavage complex."[1][8] This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.

The key steps in the mechanism are as follows:

-

Formation of the Gyrase-DNA Complex: DNA gyrase binds to a segment of DNA, termed the G-segment (gate segment).

-

DNA Cleavage: The enzyme introduces a staggered, double-stranded break in the G-segment. This process involves the formation of a covalent bond between a tyrosine residue on each of the two GyrA subunits and the 5'-phosphate end of the cleaved DNA.

-

Formation of the Ternary Quinolone-Gyrase-DNA Complex: Moxifloxacin intercalates into the cleaved DNA at the site of the break. It forms a stable ternary complex through interactions with both the DNA and specific residues of the GyrA subunit.[9] This binding is facilitated by a magnesium ion-water bridge.[9]

-

Inhibition of DNA Re-ligation: The presence of Moxifloxacin in this complex physically prevents the re-ligation of the cleaved DNA strands. This "poisoning" of the enzyme traps it in the cleavage complex.[9]

-

Induction of Double-Strand Breaks and Cell Death: The stalled cleavage complexes act as roadblocks for the cellular machinery of replication and transcription. The collision of replication forks with these complexes leads to the release of irreversible double-strand DNA breaks, triggering the SOS response and ultimately leading to bacterial cell death.

Quantitative Data: Inhibitory Potency of Quinolones

The inhibitory activity of quinolones against DNA gyrase is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's supercoiling activity. The following table summarizes the IC50 values for Moxifloxacin and other relevant quinolones against DNA gyrase from different bacterial species.

| Quinolone | Bacterial Species | Target Enzyme | IC50 (µg/mL) | Reference |

| Moxifloxacin | Mycobacterium tuberculosis | DNA Gyrase | 5.0 | [10] |

| Ciprofloxacin | Escherichia coli | DNA Gyrase | ~1.0 | |

| Oxolinic Acid | Escherichia coli | DNA Gyrase | ~5.0 | [8] |

| Oxolinic Acid | Staphylococcus aureus | DNA Gyrase | >100 | [8] |

| Ciprofloxacin | Mycobacterium tuberculosis | DNA Gyrase | 10.0 | [9] |

| Compound 37 | Norfloxacin-resistant strain | DNA Gyrase | 11.5 µM | [9] |

| Compound 40 | Staphylococcus aureus | DNA Gyrase | 0.71 | [9] |

Note: IC50 values can vary depending on the specific assay conditions and the purity of the enzyme and substrate.

Experimental Protocols

The following sections detail the methodologies for two fundamental in vitro assays used to characterize the inhibitory effects of compounds like Moxifloxacin on bacterial DNA gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.

Methodology:

-

Preparation of Reaction Mixture: On ice, prepare a master mix for the required number of reactions. For a final volume of 30 µL per reaction, combine:

-

6 µL of 5x Gyrase Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

3 µL of 10 mM ATP (Final concentration: 1 mM)

-

0.5 µg of relaxed pBR322 plasmid DNA

-

Nuclease-free water to the pre-enzyme/inhibitor volume.

-

-

Addition of Inhibitor:

-

Aliquot the master mix into individual microcentrifuge tubes.

-

Add varying concentrations of Moxifloxacin (typically dissolved in DMSO or a suitable solvent).

-

Include a "no inhibitor" positive control (containing only the solvent) and a "no enzyme" negative control.

-

-

Initiation of Reaction:

-

Add a pre-determined amount of purified DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the DNA substrate under the assay conditions) to each tube, except for the "no enzyme" control.

-

Gently mix the contents.

-

-

Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding 30 µL of a 2x stop buffer/loading dye (e.g., containing STEB buffer and chloroform/isoamyl alcohol (24:1 v/v)).

-

Analysis by Agarose (B213101) Gel Electrophoresis:

-

Vortex the tubes briefly and centrifuge to separate the aqueous and organic phases.

-

Load 20 µL of the aqueous (upper) phase onto a 1% (w/v) agarose gel in TBE buffer.

-

Run the gel at a constant voltage (e.g., 90V for 90 minutes) until the dye front has migrated an adequate distance.

-

-

Visualization and Quantification:

-

Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light.

-

The relaxed plasmid DNA will migrate slower than the supercoiled DNA.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

-

Calculate the percentage of inhibition for each Moxifloxacin concentration relative to the "no inhibitor" control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medsarchive.com [medsarchive.com]

- 3. superhealth.com.pk [superhealth.com.pk]

- 4. OXAQUIN 400 MG TABLET [supercarepharma.com]

- 5. khasmart.pk [khasmart.pk]

- 6. highnoon-labs.com [highnoon-labs.com]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Oxaquin (Moxifloxacin)

A Note on Nomenclature: The term "Oxaquin" can be ambiguous. While it is used as a brand name for the well-established fluoroquinolone antibiotic Moxifloxacin (B1663623), it is also associated with the experimental fluoroquinolone-oxazolidinone antibacterial agent DNV3837 (also known as MCB-3837). This guide will focus on Moxifloxacin, given the extensive availability of public-domain technical information regarding its synthesis and molecular properties.

Molecular Structure and Properties

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic.[1] Its chemical structure is characterized by a fused ring system with a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at C-6, a methoxy (B1213986) group at C-8, and a bulky C-7 side chain, which contributes to its broad spectrum of activity and improved pharmacokinetic profile compared to earlier-generation fluoroquinolones.[2][3]

IUPAC Name: 1-Cyclopropyl-7-[(1S,6S)-2,8-diazabicyclo[4.3.0]nonan-8-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid[1]

CAS Number: 151096-09-2[2]

Molecular Formula: C₂₁H₂₄FN₃O₄[2]

Molecular Weight: 401.43 g/mol [2]

The structural formula of Moxifloxacin is presented below:

Caption: Molecular Structure of Moxifloxacin.

Synthesis of Moxifloxacin

The synthesis of Moxifloxacin is a multi-step process, with a key step involving the nucleophilic aromatic substitution reaction between a functionalized quinolone core and the chiral bicyclic amine side chain. Several synthetic routes have been reported in the literature, particularly in patent filings. A common and illustrative pathway is outlined below.

Synthesis Workflow

Caption: General Synthesis Workflow for Moxifloxacin.

Key Experimental Protocols

The following is a representative experimental protocol for the synthesis of Moxifloxacin, based on publicly available information.

Step 1: Condensation of the Quinolone Core with the Bicyclic Amine

-

Reaction: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (or its ethyl ester) is reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[4][5]

-

Reagents and Solvents:

-

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

-

(S,S)-2,8-diazabicyclo[4.3.0]nonane

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) or another polar aprotic solvent.[4]

-

Base (optional, depending on the specific protocol): Triethylamine or an inorganic base like potassium carbonate may be used.[6]

-

-

Procedure:

-

The quinolone carboxylic acid derivative is dissolved or suspended in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

-

(S,S)-2,8-diazabicyclo[4.3.0]nonane is added to the mixture.

-

The reaction mixture is heated to a temperature typically ranging from 60 to 100°C.[4]

-

The reaction is monitored for completion using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent.

-

The solid product is collected by filtration, washed, and dried.

-

Step 2: Hydrolysis of the Ester (if applicable)

-

Reaction: If the starting material was the ethyl ester of the quinolone, the resulting Moxifloxacin ethyl ester is hydrolyzed to the carboxylic acid.

-

Reagents and Solvents:

-

Moxifloxacin ethyl ester

-

Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)

-

Solvent: A mixture of water and an alcohol (e.g., ethanol).

-

-

Procedure:

-

The Moxifloxacin ethyl ester is suspended in the solvent mixture.

-

The acid or base catalyst is added.

-

The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC or HPLC).

-

The reaction mixture is cooled and neutralized to precipitate the Moxifloxacin free base.

-

The product is collected by filtration, washed with water, and dried.

-

Step 3: Salt Formation and Purification

-

Reaction: Moxifloxacin free base is converted to its hydrochloride salt for improved stability and solubility.

-

Reagents and Solvents:

-

Moxifloxacin free base

-

Hydrochloric acid (e.g., in ethanol (B145695) or isopropanol)

-

Solvent: Ethanol, methanol, or a mixture of ethanol and water.[7][8]

-

-

Procedure:

-

Moxifloxacin free base is dissolved or suspended in the chosen solvent.

-

A solution of hydrochloric acid is added dropwise with stirring.

-

The Moxifloxacin hydrochloride salt precipitates from the solution.

-

The mixture may be cooled to enhance crystallization.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water/hydrochloric acid mixture.[7][8]

-

Quantitative Data

| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference(s) |

| 1 | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | (S,S)-2,8-diazabicyclo[4.3.0]nonane | DMSO | 65-70 | 6-8 | ~90 | >98% | [4] |

| 2 | Moxifloxacin Ethyl Ester | HCl or NaOH | Ethanol/Water | Reflux | Varies | High | - | [9] |

| 3 | Moxifloxacin Base | Methanolic HCl | Methanol | 0-5 | 1 | ~77 | - | [10] |

| Purification | Crude Moxifloxacin HCl | Ethanol/Water/HCl | 80-90 | 0.5-1 | 85-87 | High | [7][8] |

Mechanism of Action and Signaling Pathway

Moxifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][11][12] These enzymes are crucial for DNA replication, repair, and recombination. By binding to these enzymes, Moxifloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately resulting in cell death.[11][13]

Caption: Mechanism of Action of Moxifloxacin.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and mechanism of action of Oxaquin, with a specific focus on Moxifloxacin. The detailed synthetic protocols and quantitative data presented offer valuable insights for researchers, scientists, and professionals in drug development. The provided diagrams visually summarize the key chemical transformations and biological pathways, facilitating a deeper understanding of this important antibiotic. The synthesis of Moxifloxacin is a well-established process, and the information compiled herein serves as a foundational resource for further research and development in the field of fluoroquinolone antibiotics.

References

- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 2. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 5. EP1992626A1 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 6. CN112759590A - Preparation method of moxifloxacin - Google Patents [patents.google.com]

- 7. A kind of purification method of moxifloxacin hydrochloride and the preparation method of moxifloxacin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN108409735B - Purification method of moxifloxacin hydrochloride and preparation method of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

- 10. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 11. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 12. Moxifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

In Vitro Antibacterial Spectrum of Oxaquin (Moxifloxacin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Oxaquin, the brand name for Moxifloxacin (B1663623). Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This document summarizes quantitative susceptibility data, details the experimental protocols for its determination, and provides visual representations of its mechanism of action and the experimental workflow.

Core Mechanism of Action

Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By forming a stable complex with these enzymes and DNA, Moxifloxacin introduces double-strand breaks into the bacterial chromosome, ultimately leading to cell death.

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of Moxifloxacin against a wide range of clinically relevant bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus (Methicillin-susceptible) | 115 | 0.03 - 4 | 0.06 | 0.125 |

| Streptococcus pneumoniae (Penicillin-susceptible) | 5324 | 0.06 - 1 | 0.25 | 0.25 |

| Streptococcus pneumoniae (Penicillin-resistant) | 348 | 0.06 - 0.25 | 0.25 | 0.25 |

| Streptococcus pyogenes | - | 0.03 - 0.5 | - | 0.12 |

| Enterococcus faecalis | 16 | 0.25 - 16 | 0.25 | 2 |

| Listeria monocytogenes | - | - | - | 0.5 |

Data compiled from product monographs and research articles.[1][2][3][4][5]

Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | 182 | 0.008 - 16 | 0.125 | 0.25 |

| Haemophilus influenzae | 120 | 0.008 - 0.25 | 0.03 | 0.06 |

| Klebsiella pneumoniae | 48 | 0.06 - 4 | 0.125 | 0.5 |

| Moraxella catarrhalis | 86 | 0.03 - 0.25 | 0.06 | 0.125 |

| Proteus mirabilis | 10 | 0.25 - 0.5 | 0.25 | 0.5 |

| Bacteroides fragilis | 71 | 0.03 - 8 | 0.5 | 1 |

Data compiled from product monographs.[4][5]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Moxifloxacin is primarily conducted using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI Guidelines)

This method involves preparing serial twofold dilutions of Moxifloxacin in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Key Steps:

-

Preparation of Antimicrobial Agent: A stock solution of Moxifloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The microtiter plates containing the diluted antimicrobial agent are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

Reading of Results: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of Moxifloxacin that shows no visible growth.

Conclusion

Oxaquin (Moxifloxacin) demonstrates a potent and broad-spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative bacteria, including many respiratory and skin and soft tissue pathogens. Its mechanism of action, targeting essential bacterial enzymes, provides a robust basis for its bactericidal effects. The standardized methodologies for determining its antibacterial spectrum ensure reliable and reproducible data for clinical and research applications. This technical guide serves as a foundational resource for professionals in the fields of microbiology, infectious diseases, and pharmaceutical development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. pdf.hres.ca [pdf.hres.ca]

The Pharmacokinetics and Tissue Distribution of Oxaquin (Moxifloxacin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaquin, the brand name for the synthetic fluoroquinolone antibacterial agent Moxifloxacin (B1663623), is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which govern the absorption, distribution, metabolism, and excretion (ADME) of the drug, and its concentration at the site of infection. This technical guide provides an in-depth overview of the pharmacokinetics and tissue distribution of Moxifloxacin, with a focus on preclinical animal models, particularly rats, and relevant human data. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies and in understanding the clinical behavior of this important antibiotic.

Pharmacokinetics of Moxifloxacin

Moxifloxacin is readily absorbed from the gastrointestinal tract after oral administration, exhibiting high bioavailability of approximately 90%.[1] It is widely distributed throughout the body and is 30% to 50% bound to plasma proteins.[1] The elimination half-life of Moxifloxacin is about 12 hours, which allows for once-daily dosing.[1] Metabolism occurs primarily through sulfate (B86663) and glucuronide conjugation, with the resulting metabolites and unchanged drug excreted in both urine and feces.[1] Notably, dosage adjustments are generally not required for patients with renal or hepatic impairment.[1]

Pharmacokinetic Parameters in Preclinical Models and Humans

The following tables summarize key pharmacokinetic parameters of Moxifloxacin observed in various species. These data are crucial for interspecies scaling and for predicting human pharmacokinetics from preclinical studies.

Table 1: Pharmacokinetic Parameters of Moxifloxacin in Male Wistar Rats

| Parameter | Intravenous (4.6 mg/kg) | Oral (5.0 mg/kg) |

| Cmax (µg/mL) | - | 1.8 (dose-normalized to 9.2 mg/kg: 0.312 kg/L ) |

| Tmax (h) | - | 0.5 |

| AUC (µg·h/mL) | 4.51 (dose-normalized to 9.2 mg/kg: 0.237 kg·h/L) | 4.09 (dose-normalized to 9.2 mg/kg: 0.184 kg·h/L) |

| t½ (h) | 0.93 | 1.3 |

| CL (L/h/kg) | 4.21 | - |

| Vss (L/kg) | 2.0 | - |

| Bioavailability (%) | - | 82 |

Data compiled from Siefert et al. (1999).[2][3][4]

Table 2: Comparative Pharmacokinetic Parameters of Moxifloxacin Across Species (Oral Administration, 9.2 mg/kg)

| Species | Cmax,norm ( kg/L ) | AUCnorm (kg·h/L) | t½ (h) | Bioavailability (%) |

| Mouse (NMRI) | 0.18 | 0.23 | 1.3 | 75 |

| Rat (Wistar) | 0.312 | 0.184 | 1.3 | 82 |

| Monkey (Rhesus) | 0.0704 | 0.25 | 8.6 | 52 |

| Dog (Beagle) | 0.21 | 4.09 | 12 | 91 |

| Minipig (Göttingen) | 0.07 | 0.32 | 10 | 63 |

| Human | 0.430 | 6.18 | 12 | 82 |

Cmax,norm and AUCnorm are dose-normalized values. Data compiled from Siefert et al. (1999).[2][3][4]

Tissue Distribution of Moxifloxacin

A critical aspect of an antibiotic's efficacy is its ability to penetrate and accumulate in target tissues at concentrations sufficient to inhibit or kill the infecting pathogens. Moxifloxacin exhibits excellent tissue penetration, with concentrations in many tissues exceeding those in plasma.

Tissue Distribution in Rats

Studies in rats have demonstrated the extensive distribution of Moxifloxacin into various tissues. Whole-body autoradiography has shown high concentrations of radioactivity in the gastrointestinal tract, urinary bladder, kidneys, liver, spleen, and lungs.[5]

Table 3: Tissue-to-Plasma Concentration Ratios of Moxifloxacin in Rats

| Tissue | Ratio (AUCtissue/AUCplasma) |

| Lung | ~3.0 |

| Prostate (Interstitial Fluid) | 1.24 |

| Masseter Muscle | 2.64 |

| Mandibular Bone | 1.13 |

Data compiled from Stass et al. (1999), Machado et al. (2014), and BUI et al. (2007).[5][6][7]

Experimental Protocols

Detailed and validated experimental protocols are fundamental to obtaining reliable and reproducible pharmacokinetic and tissue distribution data. The following sections outline key methodologies.

Animal Models

Wistar and Sprague-Dawley rats are commonly used animal models for pharmacokinetic and tissue distribution studies of Moxifloxacin.[2][4][8] The choice of model may depend on the specific research question, such as investigating drug interactions in a simulated microgravity environment using a tail-suspended rat model.[8]

Sample Collection and Preparation

Plasma Collection: Blood samples are typically collected from the jugular vein at predetermined time points after drug administration.[8] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Tissue Collection: For tissue distribution studies, animals are euthanized at various time points, and target tissues are excised, rinsed, blotted dry, and weighed.[7][9]

Tissue Homogenization: Tissue samples are homogenized to release the drug for analysis.[7] The tissue is typically minced and then homogenized with a suitable buffer (e.g., phosphate (B84403) buffer) using a mechanical homogenizer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is the most common analytical method for the quantification of Moxifloxacin in biological matrices.[1][9][10][11][12]

Table 4: Example HPLC Method for Moxifloxacin Quantification in Plasma

| Parameter | Description |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and 0.4% triethylamine (B128534) solution or a mixture of phosphate buffer (pH 4.0) and acetonitrile (70:30, v/v) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV at 295 nm or Fluorescence (Excitation: 290 nm, Emission: 550 nm) |

| Internal Standard | Ciprofloxacin or another suitable compound |

| Sample Preparation | Protein precipitation with acetonitrile or trichloroacetic acid |

Method parameters compiled from various sources.[1][10][11][12]

Bioanalytical Method Validation: All analytical methods must be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure accuracy, precision, selectivity, sensitivity, and stability.[1][10]

Visualizing Experimental Workflows

Graphviz diagrams can be used to clearly illustrate the logical flow of experimental procedures.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Caption: A detailed workflow for a tissue distribution study.

Conclusion

This technical guide has provided a comprehensive overview of the pharmacokinetics and tissue distribution of Oxaquin (Moxifloxacin). The compiled data and detailed experimental protocols offer a valuable resource for professionals involved in the research and development of this and other antimicrobial agents. A thorough understanding of the ADME properties of a drug is paramount for predicting its clinical success, optimizing dosing regimens, and ensuring both efficacy and safety. The provided workflows, visualized using Graphviz, offer a clear and logical representation of the key experimental processes, further aiding in the design and execution of robust preclinical studies.

References

- 1. scielo.br [scielo.br]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced penetration of moxifloxacin into rat prostate tissue evidenced by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Penetration of moxifloxacin into rat mandibular bone and soft tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-Performance Liquid Chromatography Assay for Moxifloxacin in Brain Tissue and Plasma: Validation in a Pharmacokinetic Study in a Murine Model of Cerebral Listeriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of Oxaquin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development history of two distinct therapeutic agents referred to as "Oxaquin." The first, a widely marketed fourth-generation fluoroquinolone antibiotic, is the brand name for Moxifloxacin (B1663623). The second, an investigational hybrid antibiotic, is Oxaquin (DNV3837), a prodrug of DNV3681, specifically designed for the treatment of Clostridioides difficile infections. This document will delve into the distinct histories, mechanisms of action, synthesis, and the preclinical and clinical development pathways of both compounds, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Moxifloxacin (Oxaquin): A Broad-Spectrum Fluoroquinolone

Discovery and Development Timeline

Moxifloxacin, marketed under the brand name Oxaquin among others, was discovered by Bayer A.G. in 1988.[1] It emerged from a dedicated research program aimed at developing new fluoroquinolone antibiotics with an improved spectrum of activity, particularly against Gram-positive and atypical respiratory pathogens. The development of moxifloxacin, initially designated BAY 12-8039, followed a structured path from synthesis to market approval.[1][2]

A United States patent for moxifloxacin hydrochloride was first filed in 1989 and granted in 1991.[1] After extensive preclinical and clinical evaluation, Bayer received FDA approval for moxifloxacin in December 1999 for the treatment of acute bacterial sinusitis, acute bacterial exacerbations of chronic bronchitis, and community-acquired pneumonia.[1][3]

Mechanism of Action

Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5] By binding to these enzymes, moxifloxacin stabilizes the enzyme-DNA complex, leading to strand breakage and subsequent cell death.[7]

Caption: Mechanism of action of Moxifloxacin.

Synthesis

The synthesis of moxifloxacin hydrochloride typically involves the condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[8][9][10]

Experimental Protocol: Synthesis of Moxifloxacin

A common synthetic route is as follows:

-

1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (S,S)-2,8-diazabicyclo[4.3.0]nonane are reacted in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[8]

-

The reaction is typically carried out in the presence of a base (organic or inorganic) which acts as an acid-binding agent.[9]

-

The reaction mixture is heated to facilitate the condensation reaction.[8]

-

Upon completion, the reaction mixture is cooled, and the moxifloxacin base is precipitated.

-

The base is then treated with hydrochloric acid in a suitable solvent like methanol (B129727) to form moxifloxacin hydrochloride.[11][12]

-

The final product is purified by recrystallization.[9]

Caption: Simplified synthesis workflow for Moxifloxacin HCl.

Preclinical and Clinical Data

Moxifloxacin underwent a comprehensive preclinical safety evaluation in various animal models, which confirmed a safety profile comparable to other fluoroquinolones.[13][14] Clinical trials have consistently demonstrated high efficacy rates for moxifloxacin in the treatment of respiratory and skin infections.[1][15]

Table 1: Summary of Moxifloxacin Clinical Efficacy Data

| Indication | Comparator(s) | Clinical Success Rate (Moxifloxacin) | Clinical Success Rate (Comparator) | Reference(s) |

| Community-Acquired Pneumonia | Amoxicillin and/or Clarithromycin | 93.5% | 93.9% | [16] |

| Secondary Peritonitis | Various standard antibiotic regimens | 85.3% | 88.4% | [17] |

| Acute Bacterial Exacerbations of Chronic Bronchitis | Clarithromycin, Azithromycin | Similar efficacy | Similar efficacy | [15] |

| Acute Bacterial Sinusitis | Cefuroxime axetil | Similar efficacy | Similar efficacy | [15] |

| Uncomplicated Skin and Skin Structure Infections | Cephalexin | Similar efficacy | Similar efficacy | [15] |

Table 2: Key Pharmacokinetic Parameters of Moxifloxacin

| Parameter | Value | Reference(s) |

| Bioavailability (oral) | 90% | [1] |

| Elimination Half-life | 12 hours | [1] |

| Protein Binding | 30-50% | |

| Metabolism | Glucuronide and sulfate (B86663) conjugation | [4] |

| Excretion | Urine and feces | [4] |

Oxaquin (DNV3837): An Investigational Antibiotic for C. difficile Infection

Discovery and Rationale for Development

Oxaquin (DNV3837) is a novel, narrow-spectrum, intravenous antibiotic specifically designed to treat Clostridioides difficile infections (CDI). It is a prodrug of the active molecule DNV3681 (also known as MCB3681), a hybrid oxazolidinone-quinolone synthetic antibiotic.[18] The development of DNV3837, led by Morphochem and later Deinove, was driven by the urgent need for new therapies for CDI, a leading cause of healthcare-associated infections.[19][20] The intravenous route of administration is intended for patients who cannot take oral medications.[21]

Mechanism of Action

DNV3837 is administered intravenously and is rapidly converted to its active form, DNV3681.[21] A key feature of DNV3681 is its ability to cross the gastrointestinal barrier and accumulate in the intestinal lumen, directly targeting the site of infection.[19][20] The hybrid structure of DNV3681 suggests a dual mechanism of action, combining the properties of both quinolones and oxazolidinones, though its primary activity is against Gram-positive bacteria.[18] It has shown potent activity against C. difficile, including hypervirulent strains, and demonstrates a low potential for resistance development.[2][18]

Caption: Pharmacokinetic pathway of DNV3837.

Preclinical and Clinical Development

DNV3837 has been granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the FDA.[18] Preclinical studies demonstrated significant in vitro activity of the active metabolite, DNV3681, against a large number of C. difficile isolates.

Table 3: In Vitro Activity of DNV3681 (MCB3681) against C. difficile

| Number of Isolates | MIC Range (mg/L) | Comparator(s) and MIC Range (mg/L) | Reference(s) |

| 114 | 0.008 - 0.5 | Vancomycin (0.125-1), Metronidazole (0.125-2), Fidaxomicin (0.008-0.125) | [22] |

| 199 | Not specified | Showed good activity, no evidence of resistance in moxifloxacin/linezolid resistant strains | [23] |

Phase I clinical trials in healthy volunteers showed that DNV3837 was well-tolerated and resulted in high concentrations of the active drug in the feces, with minimal impact on the gut microbiota.[18][19]

A Phase II clinical trial (NCT03988855) is ongoing to evaluate the efficacy, safety, and pharmacokinetics of DNV3837 in patients with CDI.[24][25][26]

Experimental Protocol: Phase II Clinical Trial of DNV3837 (NCT03988855)

-

Population: Subjects with a confirmed C. difficile infection.[25]

-

Intervention: Intravenous infusion of DNV3837. The protocol was amended to a dose of 1.5 mg/kg administered over 6 hours daily for 10 days.[21][27][28]

-

Primary Outcome Measures:

-

Secondary Outcome Measures:

Caption: Simplified workflow of the DNV3837 Phase II clinical trial.

Conclusion

The name "Oxaquin" refers to two distinct antibacterial agents at different stages of their lifecycle. Moxifloxacin (Oxaquin) is a well-established, broad-spectrum fluoroquinolone with a long history of clinical use. In contrast, Oxaquin (DNV3837) is a promising investigational drug with a novel mechanism of action, specifically targeting the challenging pathogen C. difficile. The successful development of Moxifloxacin provides a valuable case study in antibiotic research, while the ongoing clinical evaluation of DNV3837 highlights the continuing innovation in the fight against antimicrobial resistance. This guide has provided a detailed technical overview of both compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Moxifloxacin: clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 8. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 9. CN111320622A - Method for synthesizing moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 10. CN112759590A - Preparation method of moxifloxacin - Google Patents [patents.google.com]

- 11. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 12. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

- 13. Preclinical safety evaluation of moxifloxacin, a novel fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. Efficacy and safety of moxifloxacin in hospitalized patients with secondary peritonitis: pooled analysis of four randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. studyscavenger.com [studyscavenger.com]

- 19. Enrolment of first patient in Phase II trial testing [globenewswire.com]

- 20. echanges.dila.gouv.fr [echanges.dila.gouv.fr]

- 21. researchgate.net [researchgate.net]

- 22. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]

- 24. | BioWorld [bioworld.com]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. firstwordpharma.com [firstwordpharma.com]

- 27. DEINOVE announces a favorable opinion from the DSMB for the continuation of the Phase II clinical trial of DNV3837 in Clostridioides difficile infections - BioSpace [biospace.com]

- 28. The second part of the Phase II clinical trial of DNV3837 [globenewswire.com]

The Structural Symphony of Quinolone Antibiotics: An In-depth Guide to Their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, valued for their broad spectrum of activity and potent bactericidal effects. Their clinical efficacy is intricately linked to their chemical structure, with subtle modifications to the core quinolone scaffold leading to profound changes in antibacterial potency, spectrum, and safety profile. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of quinolone antibiotics, offering a detailed analysis of the key structural determinants for their biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents.

Core Pharmacophore and Mechanism of Action

The fundamental pharmacophore of quinolone antibiotics is the 4-oxo-1,4-dihydroquinoline ring system, with a carboxylic acid at the C-3 position being essential for their antibacterial activity.[1][2] Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[4]

The primary target of quinolones varies between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is more susceptible.[5] This differential targeting has significant implications for the antibacterial spectrum of different quinolone analogs.

Below is a diagram illustrating the mechanism of action of quinolone antibiotics.

Caption: Mechanism of action of quinolone antibiotics.

Key Structural Modifications and Their Impact on Activity

The quinolone scaffold offers several positions for chemical modification, each influencing the drug's properties in a distinct manner. The following sections detail the SAR at each key position of the quinolone ring.

The N-1 Substituent

The substituent at the N-1 position plays a crucial role in modulating antibacterial potency and the spectrum of activity.

-

Optimal Groups: Small, lipophilic groups are generally favored. A cyclopropyl (B3062369) group is considered optimal for overall potency against a broad range of bacteria.[6][7][8] Other effective substituents include ethyl, and 2,4-difluorophenyl groups.[6][7]

-

Gram-Positive Activity: The addition of a fluorine atom to the N-1 cyclopropyl or butyl substituent can enhance activity against Gram-positive bacteria.[6]

-

Hydrophobicity: Large, hydrophobic substituents at the N-1 position tend to decrease activity due to poor solubility and reduced penetration through the bacterial outer membrane.[8]

The C-2 Position

Modification at the C-2 position is generally detrimental to antibacterial activity. The presence of a hydrogen atom at this position is crucial for the interaction with the DNA-enzyme complex.[6][9]

The C-3 Carboxylic Acid and C-4 Carbonyl Groups

The C-3 carboxylic acid and the C-4 keto group are essential for the antibacterial activity of quinolones.[1][2] These two functional groups are directly involved in binding to the DNA gyrase and topoisomerase IV enzymes through interactions with a magnesium ion-water bridge.[1][10] Modification or replacement of these groups almost invariably leads to a significant loss of activity.[6] However, replacement of the C-3 carboxylic acid with an isothiazolo group has been shown to produce highly active compounds.[6]

The C-5 Position

Substitution at the C-5 position can enhance overall potency.

-

Favorable Groups: An amino (NH2) or a methyl (CH3) group at this position generally improves antibacterial activity.[6][11] The order of activity is typically NH2 > CH3 > F, H.[6]

The C-6 Position

The introduction of a fluorine atom at the C-6 position was a landmark discovery in the development of quinolones, giving rise to the more potent "fluoroquinolone" class.

-

Essential for Potency: The C-6 fluorine atom dramatically increases the inhibition of DNA gyrase and improves cell penetration, leading to a significant enhancement in antibacterial activity.[1][7][12] The order of activity for halogens at this position is F > Cl > Br.[6]

The C-7 Substituent

The substituent at the C-7 position is a key determinant of the antibacterial spectrum, potency, and pharmacokinetic properties.

-

Optimal Moieties: Basic heterocyclic rings, such as piperazine (B1678402) and pyrrolidine (B122466), are essential for broad-spectrum activity.[6][7] These groups are thought to interact with the enzyme and may also influence the drug's ability to penetrate bacterial cells and evade efflux pumps.

-

Gram-Positive Activity: Alkylated piperazine or pyrrolidine rings at C-7 can increase the serum half-life and potency against Gram-positive bacteria.[11][13] The introduction of bulky side chains on the pyrrolidine or piperazine ring can further enhance Gram-positive activity.[3]

-

Side Effects: The nature of the C-7 substituent strongly influences central nervous system (CNS) side effects. Simple piperazine and pyrrolidine rings are associated with a higher incidence of CNS effects, which can be mitigated by increasing the steric bulk through alkylation.[11][13][14]

The C-8 Position

The substituent at the C-8 position influences the antibacterial spectrum, oral absorption, and is a major determinant of phototoxicity.

-

Spectrum Modulation: A fluorine or chlorine atom at C-8 generally improves activity against Gram-negative pathogens and anaerobes, and also enhances oral absorption.[6][11] A methoxy (B1213986) group at this position tends to increase activity against Gram-positive bacteria.[6]

-

Phototoxicity: The nature of the C-8 substituent is the primary factor influencing phototoxicity. A halogen (especially fluorine or chlorine) at this position is associated with the highest risk of photosensitivity reactions.[11][14][15] In contrast, a hydrogen or methoxy group at C-8 results in significantly lower phototoxicity.[11][14]

The following diagram provides a summary of the structural activity relationships of quinolone antibiotics.

Caption: Summary of Quinolone SAR.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of various quinolone antibiotics against their target enzymes and representative bacterial strains.

Table 1: Inhibitory Activity (IC50, µg/mL) of Quinolones against DNA Gyrase and Topoisomerase IV

| Quinolone | DNA Gyrase (S. aureus) IC50 | Topoisomerase IV (S. aureus) IC50 | DNA Gyrase (E. faecalis) IC50 | Topoisomerase IV (E. faecalis) IC50 |

| Ciprofloxacin | 126 | 3.16 | 27.8 | 9.30 |

| Levofloxacin | - | - | 28.1 | 8.49 |

| Gatifloxacin | 5.60 | 4.24 | 5.60 | 4.24 |

| Moxifloxacin | 31.6 | 1.62 | - | - |

| Sparfloxacin | 3.16 | 1.62 | 25.7 | 19.1 |

| Sitafloxacin | - | - | 1.38 | 1.42 |

| Tosufloxacin | - | - | 11.6 | 3.89 |

Data extracted from multiple sources.[6][11]

Table 2: Minimum Inhibitory Concentration (MIC90, µg/mL) of Quinolones against Gram-Positive and Gram-Negative Bacteria

| Quinolone | S. aureus | E. faecalis | E. coli | P. aeruginosa |

| Ciprofloxacin | 1 | 4 | 0.06 | 1 |

| Levofloxacin | 1 | 2 | 0.12 | 2 |

| Gatifloxacin | 0.25 | 1 | 0.06 | 2 |

| Moxifloxacin | 0.25 | 1 | 0.12 | 8 |

| Sparfloxacin | 0.25 | 1 | 0.12 | 4 |

| Clinafloxacin | 0.06 | 0.5 | 0.03 | 0.5 |

Data extracted from multiple sources.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the SAR of quinolone antibiotics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Bacterial Inoculum:

- From a fresh overnight culture on a non-selective agar (B569324) medium, select 3-5 morphologically similar colonies.

- Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

- Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[16]

2. Preparation of Antibiotic Dilutions:

- Prepare a stock solution of the quinolone antibiotic in a suitable solvent.

- Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

- Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

- Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[16][17]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed plasmid DNA (e.g., pBR322).

- Add varying concentrations of the quinolone inhibitor to the reaction tubes.

2. Enzyme Addition and Incubation:

- Initiate the reaction by adding a purified DNA gyrase enzyme.

- Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

3. Reaction Termination and Analysis:

- Stop the reaction by adding a stop solution containing SDS and EDTA.

- Analyze the DNA products by agarose (B213101) gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

- Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide) and quantify the amount of supercoiled DNA to determine the IC50 value of the inhibitor.[18]

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 50 µg/mL albumin), 1.5 mM ATP, and kDNA as the substrate.[13]

- Add varying concentrations of the quinolone inhibitor to the reaction tubes.

2. Enzyme Addition and Incubation:

- Initiate the reaction by adding purified topoisomerase IV enzyme.

- Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

3. Reaction Termination and Analysis:

- Stop the reaction by adding a stop solution and extracting with chloroform/isoamyl alcohol.

- Analyze the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.

- Visualize the DNA bands to determine the extent of decatenation and calculate the IC50 value of the inhibitor.[13]

Below is a workflow diagram for a typical in vitro evaluation of a new quinolone analog.

Caption: In vitro evaluation workflow for new quinolones.

Conclusion

The structural activity relationship of quinolone antibiotics is a well-established and highly informative field of medicinal chemistry. The modular nature of the quinolone scaffold has allowed for extensive optimization, leading to the development of highly potent and broad-spectrum antibacterial agents. A thorough understanding of the SAR at each position of the quinolone ring is critical for the rational design of new analogs with improved efficacy, a broader spectrum of activity, and an enhanced safety profile. By leveraging the knowledge summarized in this guide, researchers can continue to innovate in this important class of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

- 2. ibg.kit.edu [ibg.kit.edu]

- 3. Topoisomerase IV, not gyrase, decatenates products of site-specific recombination in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. inspiralis.com [inspiralis.com]

- 13. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacy180.com [pharmacy180.com]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. journals.asm.org [journals.asm.org]

- 18. inspiralis.com [inspiralis.com]

Oxaquin (Moxifloxacin): A Technical Guide on its Differential Effects on Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaquin, the brand name for the fourth-generation fluoroquinolone Moxifloxacin, is a broad-spectrum antibacterial agent with potent activity against both gram-positive and gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and transcription.[3][4] This technical guide provides an in-depth analysis of Oxaquin's differential effects on gram-positive and gram-negative bacteria, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its molecular mechanism of action.

Introduction

The escalating threat of antibiotic resistance necessitates a comprehensive understanding of the mechanisms of action of existing and novel antimicrobial agents. Oxaquin (Moxifloxacin) has demonstrated significant clinical efficacy in treating a wide range of bacterial infections.[5] Its chemical structure, characterized by a C-8-methoxy group, enhances its activity against gram-positive organisms compared to older fluoroquinolones while maintaining potent activity against gram-negatives.[3] This guide delves into the molecular basis for this differential activity, providing researchers and drug development professionals with the critical information needed for informed application and future antibiotic design.

Mechanism of Action: A Tale of Two Topoisomerases

Oxaquin's bactericidal activity stems from its ability to trap and stabilize a transient intermediate in the catalytic cycle of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] This stabilization results in the formation of a drug-enzyme-DNA complex, leading to double-stranded DNA breaks, the induction of the SOS response, and ultimately, cell death.[6][7][8]

While both enzymes are present in most bacteria, their primary role and susceptibility to Oxaquin differ between gram-positive and gram-negative species.

-

Gram-Negative Bacteria: In gram-negative bacteria such as Escherichia coli, DNA gyrase is the primary target of Oxaquin.[4][9] DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for relieving the torsional stress that arises during DNA replication and transcription.[7][10] Inhibition of DNA gyrase by Oxaquin leads to the accumulation of positive supercoils, halting DNA replication and triggering a cascade of events leading to cell death.[10]

-

Gram-Positive Bacteria: In gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is the preferential target.[9][11] The primary function of topoisomerase IV is the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[9][11] By inhibiting topoisomerase IV, Oxaquin prevents this crucial step, leading to an accumulation of interlinked chromosomes and subsequent cell division failure.[11]

This differential targeting is a key factor in the broad-spectrum activity of Oxaquin and has implications for the development of resistance.

Quantitative Efficacy of Oxaquin (Moxifloxacin)

The in vitro potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[12][13]

The following tables summarize the MIC values of Moxifloxacin against a range of clinically relevant gram-positive and gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Moxifloxacin against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.12 | [14] |

| Staphylococcus aureus (Methicillin-Resistant) | Clinical Isolates | 0.25 - >8 | [15] |

| Streptococcus pneumoniae | NCTC 7465 | 0.25 | [14] |

| Streptococcus pneumoniae | Clinical Isolates | 0.125 - 0.25 | [5] |

| Enterococcus faecalis | Clinical Isolates | 0.25 - 2 | [16] |

Table 2: Minimum Inhibitory Concentration (MIC) of Moxifloxacin against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | NCTC 10418 | 0.06 | [14] |

| Escherichia coli | Clinical Isolates | 0.015 - 1 | [2] |

| Haemophilus influenzae | NCTC 10479 | 0.03 | [14] |

| Haemophilus influenzae | Clinical Isolates | 0.06 | [5] |

| Klebsiella pneumoniae | Clinical Isolates | 0.002 - 0.006 | [5] |

| Pseudomonas aeruginosa | Clinical Isolates | 0.5 - >32 | [17] |

| Moraxella catarrhalis | Clinical Isolates | 0.03 - 0.06 | [5] |

Experimental Protocols

Accurate and reproducible determination of antimicrobial susceptibility is paramount in both clinical and research settings. The following are detailed methodologies for determining the MIC and MBC of Oxaquin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[18][19][20]

Materials:

-

96-well microtiter plates (U- or V-bottom)

-

Moxifloxacin hydrochloride powder

-

Appropriate solvent for Moxifloxacin (e.g., sterile distilled water with 0.1 N NaOH for initial dissolution, followed by dilution in broth)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Moxifloxacin Stock Solution: Prepare a stock solution of Moxifloxacin at a concentration of 1280 µg/mL.

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Moxifloxacin stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a concentration gradient of Moxifloxacin.

-

The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Moxifloxacin that completely inhibits visible growth of the organism as detected by the unaided eye. A reading mirror or an automated plate reader can be used to facilitate observation.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC test to assess the bactericidal activity of the antibiotic.[12][21][22]

Materials:

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile micropipettes and tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), and from the growth control well, aspirate 10-100 µL of the broth.

-

Plating: Spread the aspirated broth onto a labeled MHA plate.

-

Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of Moxifloxacin that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count from the growth control plate.

Signaling Pathways and Cellular Effects

The inhibition of DNA gyrase and topoisomerase IV by Oxaquin triggers a complex series of cellular events that ultimately lead to bacterial death. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways.

Inhibition of DNA Gyrase in Gram-Negative Bacteria

Caption: Oxaquin inhibits DNA gyrase in gram-negative bacteria, leading to replication stall and cell death.

Inhibition of Topoisomerase IV in Gram-Positive Bacteria

Caption: Oxaquin inhibits topoisomerase IV in gram-positive bacteria, preventing chromosome segregation.

Conclusion

Oxaquin (Moxifloxacin) remains a potent and clinically valuable antibiotic due to its broad spectrum of activity, which is rooted in its dual-targeting mechanism against DNA gyrase and topoisomerase IV. Its enhanced activity against gram-positive organisms, a hallmark of fourth-generation fluoroquinolones, is attributed to its potent inhibition of topoisomerase IV. Understanding the nuances of its differential effects on gram-positive and gram-negative bacteria, as detailed in this guide, is crucial for its effective clinical use, for monitoring and combating the emergence of resistance, and for the rational design of the next generation of topoisomerase inhibitors. The provided experimental protocols offer a standardized approach for the continued evaluation of Oxaquin and novel antimicrobial compounds.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 2. saudijournals.com [saudijournals.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Moxifloxacin Activates the SOS Response in Mycobacterium tuberculosis in a Dose- and Time-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. protocols.io [protocols.io]

- 20. cgspace.cgiar.org [cgspace.cgiar.org]

- 21. bmglabtech.com [bmglabtech.com]

- 22. emerypharma.com [emerypharma.com]

Unveiling the Off-Target Landscape of Oxaquin (Moxifloxacin) in Mammalian Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaquin, the brand name for the fourth-generation fluoroquinolone antibiotic Moxifloxacin, is a widely used therapeutic agent prized for its broad-spectrum antibacterial activity. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in prokaryotes.[1] However, like many small molecule drugs, the potential for off-target interactions in mammalian cells is a critical consideration in its overall safety and pharmacological profile. This technical guide provides a comprehensive overview of the known and potential off-target effects of Moxifloxacin in mammalian systems, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways to aid researchers and drug development professionals in their understanding of this important therapeutic agent.

Quantitative Analysis of Off-Target Interactions

A thorough assessment of off-target liabilities requires quantitative analysis of a compound's interaction with a panel of potential molecular targets. The following tables summarize the available quantitative data for Moxifloxacin's interaction with key off-targets in mammalian cells.

Table 1: Inhibition of hERG Potassium Channel

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug development due to its role in cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias. Moxifloxacin is a known hERG inhibitor, and its effect has been quantified in several studies.

| Cell Line | Assay Temperature (°C) | Voltage Protocol | IC50 (μM) | Reference(s) |

| HEK293 | Room Temperature | Step-ramp | 65 | [2] |

| HEK293 | 35 | Step-ramp | 29 | [2] |

| HEK293 | Not Specified | Not Specified | 35.7 | |

| CHO | 37 | Not Specified | 72.8 |

Table 2: Cytochrome P450 (CYP) Inhibition Profile

Cytochrome P450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide variety of xenobiotics, including drugs. Inhibition of CYP enzymes is a major cause of drug-drug interactions. Available data suggests that Moxifloxacin has a low potential for clinically significant CYP-mediated drug interactions.

| CYP Isoform | Test System | Substrate | IC50 (μM) | Inhibition Potential | Reference(s) |

| CYP1A2 | Human Liver Microsomes | Phenacetin | >200 mg/L (~ >497 µM) | Negligible | [3] |

| CYP2C9 | Human Liver Microsomes | Tolbutamide | >200 mg/L (~ >497 µM) | Negligible | [3] |

| CYP3A4 | In vivo (with Itraconazole) | Not Applicable | Not Applicable | Not a substrate or significant inhibitor | [4] |

Table 3: Kinase Interaction Profile (MAPK Pathway)

While a comprehensive kinome-wide scan for Moxifloxacin is not publicly available, studies have investigated its effects on specific kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli.

| Kinase | Cell Line | Stimulus | Moxifloxacin Concentration | Observed Effect | Reference(s) |

| ERK1/2 | A549 (human lung carcinoma) | IL-1β | 2.5 - 10 mg/L | Up to 100% inhibition of phosphorylation | [2][6] |

| JNK | A549 (human lung carcinoma) | IL-1β | 10 mg/L | 100% inhibition of phosphorylation | [2][6] |

| p38 | IB3 (CF bronchial cell line) | TNF-α | Up to 50 µg/mL | No inhibition of phosphorylation | [1] |

Signaling Pathway Modulation

Moxifloxacin has been shown to modulate inflammatory responses in mammalian cells by interfering with key signaling pathways. One of the most well-documented off-target effects is the inhibition of the MAPK/NF-κB signaling cascade.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the regulation of pro-inflammatory gene expression. Upon stimulation by cytokines such as IL-1β or TNF-α, a cascade of phosphorylation events activates MAPK family members (ERK, JNK, p38), which in turn can lead to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various inflammatory mediators, including iNOS, and cytokines like IL-6 and IL-8.[1][2] Moxifloxacin has been demonstrated to inhibit the phosphorylation of ERK1/2 and JNK, and subsequently suppress the activation of NF-κB, leading to a reduction in the production of inflammatory molecules.[2][6]

Caption: Oxaquin's inhibition of the MAPK/NF-κB signaling pathway.

Other Notable Off-Target Effects

Mitochondrial Toxicity

Several studies have indicated that fluoroquinolones, including Moxifloxacin, can induce mitochondrial dysfunction in mammalian cells. This can manifest as increased production of reactive oxygen species (ROS), alterations in mitochondrial membrane potential, and changes in cellular respiration. The precise molecular targets within the mitochondria are still under investigation, but this off-target effect is thought to contribute to some of the adverse events associated with fluoroquinolone use.

Mammalian Topoisomerase II

While Moxifloxacin's primary targets are bacterial topoisomerases, its effect on their mammalian counterparts is a safety consideration. Studies have shown that at clinically relevant concentrations, Moxifloxacin does not significantly increase DNA cleavage by human topoisomerase IIα or IIβ. Inhibition of DNA relaxation is only observed at concentrations much higher than those achieved during therapy.

Experimental Workflows and Protocols

A systematic evaluation of off-target effects is a cornerstone of modern drug discovery and development. The following diagram illustrates a general workflow for identifying and characterizing the off-target profile of a small molecule like Oxaquin.

Caption: General experimental workflow for off-target profiling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the assessment of Oxaquin's off-target effects.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Moxifloxacin on the hERG potassium channel.

Materials:

-

HEK293 cells stably expressing the hERG channel.

-